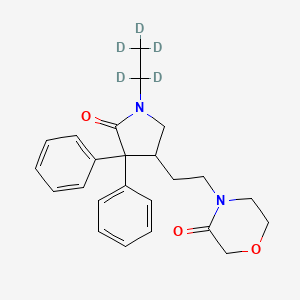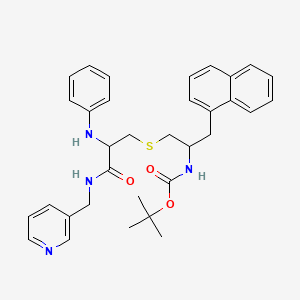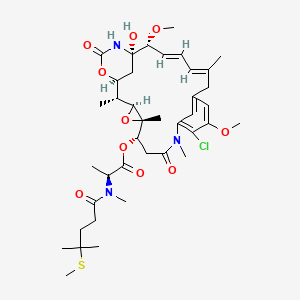
HDAC/Top-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HDAC/Top-IN-1 is a compound that functions as an inhibitor of histone deacetylases and topoisomerases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, this compound can modulate gene expression and DNA replication, making it a valuable tool in scientific research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of HDAC/Top-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a histone deacetylase inhibitor scaffold, followed by the introduction of a topoisomerase inhibitor moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up the synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
HDAC/Top-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used
Wissenschaftliche Forschungsanwendungen
HDAC/Top-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the effects of histone deacetylase and topoisomerase inhibition on gene expression and DNA replication. In biology, it is used to investigate the role of histone deacetylases and topoisomerases in cellular processes such as cell cycle regulation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions where dysregulation of histone deacetylase and topoisomerase activity is implicated. In industry, it is used in the development of new drugs and the optimization of existing therapeutic strategies.
Wirkmechanismus
The mechanism of action of HDAC/Top-IN-1 involves the inhibition of histone deacetylases and topoisomerases. By binding to the active sites of these enzymes, this compound prevents the removal of acetyl groups from histone proteins and the regulation of DNA supercoiling. This leads to changes in chromatin structure, gene expression, and DNA replication. The molecular targets of this compound include the catalytic domains of histone deacetylases and topoisomerases, as well as other proteins involved in chromatin remodeling and DNA repair pathways.
Vergleich Mit ähnlichen Verbindungen
HDAC/Top-IN-1 is unique in its dual inhibition of histone deacetylases and topoisomerases. Similar compounds include other histone deacetylase inhibitors, such as vorinostat and romidepsin, and topoisomerase inhibitors, such as etoposide and camptothecin. While these compounds target either histone deacetylases or topoisomerases, this compound targets both, providing a broader range of biological effects and potential therapeutic applications. This dual inhibition makes this compound a valuable tool for studying the interplay between chromatin remodeling and DNA replication and for developing new therapeutic strategies for diseases involving dysregulation of these processes.
Eigenschaften
Molekularformel |
C29H25FN4O4 |
|---|---|
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
(E)-3-[4-[(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl)oxymethyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C29H25FN4O4/c1-33-25-10-7-19(30)14-23(25)29(36)34-13-12-21-22-15-20(8-9-24(22)31-27(21)28(33)34)38-16-18-4-2-17(3-5-18)6-11-26(35)32-37/h2-11,14-15,28,31,37H,12-13,16H2,1H3,(H,32,35)/b11-6+ |
InChI-Schlüssel |
OYPZLONUGJGMDS-IZZDOVSWSA-N |
Isomerische SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)/C=C/C(=O)NO |
Kanonische SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)C=CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



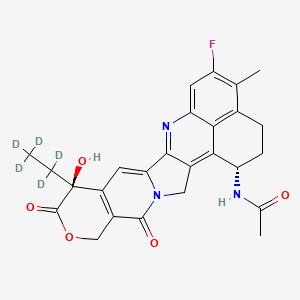
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

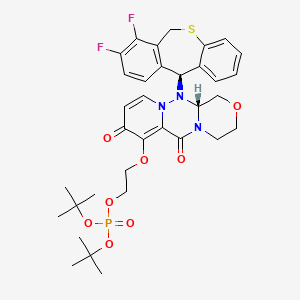
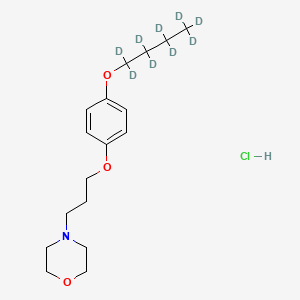

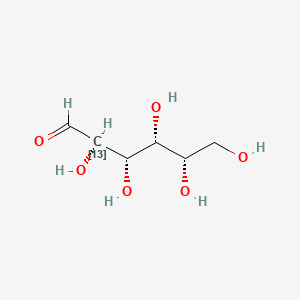

![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

